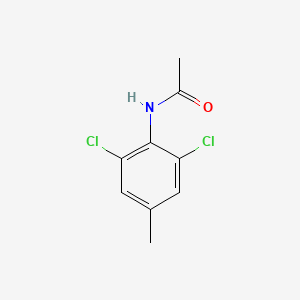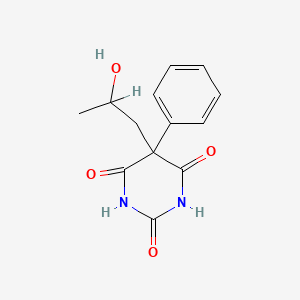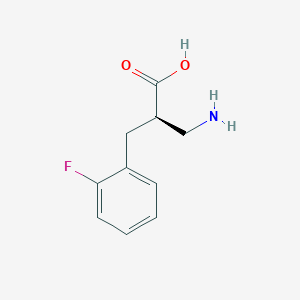
(R)-3-Amino-2-(2-fluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(2-fluorobenzyl)propanoic acid is a chiral amino acid derivative with a fluorobenzyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2-Amino-3-phenylpropanoic acid.
Fluorination: The phenyl group is selectively fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection and Deprotection: Protecting groups may be used to shield the amino and carboxyl groups during the fluorination process. Common protecting groups include Boc (tert-butoxycarbonyl) for the amino group and methyl esters for the carboxyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and deprotection steps can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industrial Applications: It is employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as a competitive inhibitor or substrate analog, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-phenylpropanoic acid: Lacks the fluorine atom, resulting in different binding properties and reactivity.
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: The fluorine atom is positioned differently, affecting its steric and electronic properties.
Uniqueness
®-3-Amino-2-(2-fluorobenzyl)propanoic acid is unique due to the specific placement of the fluorine atom, which enhances its chemical stability and binding interactions. This makes it a valuable compound in the design of drugs and other bioactive molecules.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
WZCLOOIHOICGMS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


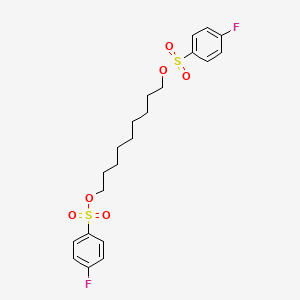

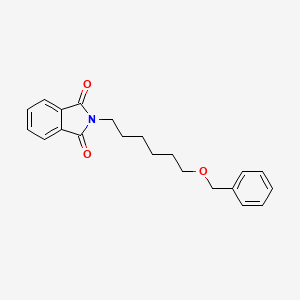


![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
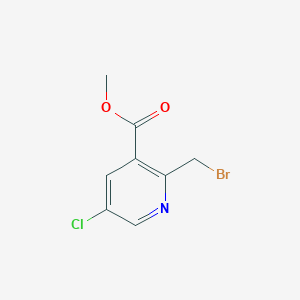
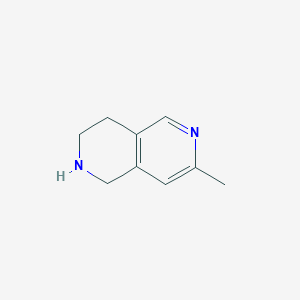

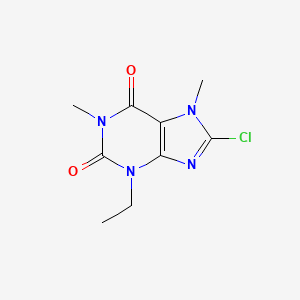
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
